

Amisulpride Metabolism: A Minor Role for Cytochrome P450 Enzymes

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Compound of Interest

Compound Name: Amisulpride N-oxide

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Current scientific evidence indicates that the atypical antipsychotic amisulpride undergoes minimal metabolism in humans, with the cytochrome P450 (CYP450) enzyme system playing an insignificant role in its biotransformation. Consequently, a direct comparison of different CYP450 enzymes in the formation of **Amisulpride N-oxide**, a putative metabolite, is not feasible based on available data.

Amisulpride is primarily eliminated from the body unchanged, mainly through renal excretion[1][2]. Studies have shown that its metabolism is limited, with metabolites being largely undetectable in plasma[1][3]. While N-oxidation is a common metabolic pathway for many drugs containing tertiary nitrogen atoms, often catalyzed by CYP450 or flavin-containing monooxygenase (FMO) enzymes, this does not appear to be a significant route for amisulpride in humans[4].

One database lists "**Amisulpride N-oxide**" as a known transformation product of amisulpride[3]. However, further investigation reveals that this compound is described as a degradation product resulting from environmental factors such as ozonation or photodegradation, and it has been identified as a contaminant in surface water[5]. This suggests that **Amisulpride N-oxide** may not be a product of enzymatic metabolism within the human body.

Limited Metabolites of Amisulpride

A key study investigating the metabolism and excretion of radio-labeled intravenous amisulpride in healthy male volunteers identified four minor metabolites in urine and feces,

which together accounted for about 21% of the excreted radioactivity[1][6]. Importantly, no metabolites were detected in the plasma of the study participants[1][7]. The parent drug, amisulpride, constituted approximately 78% of the excreted radioactivity[6].

The identified minor metabolites were formed through the following pathways:

- Oxygenation (Metabolite C1)
- N-dealkylation (Metabolite C2)
- Oxygenation plus di-dehydrogenation or methylation plus dehydrogenation (Metabolite C3)
- Oxygenation plus dehydrogenation (Metabolite C4)[6]

The study concluded that the limited metabolism of amisulpride suggests it is not a substrate for the CYP450 isoenzyme system[1]. This is further supported by information from the PubChem database, which states that the metabolism of amisulpride does not involve cytochrome P450 enzymes[3].

Experimental Protocol for Metabolite Identification

The following is a summary of the methodology used in the pivotal study by Fox et al. (2019) to characterize amisulpride metabolites:

Study Design: Six healthy male volunteers received a single 10 mg intravenous dose of ¹⁴C-labeled amisulpride[1][7].

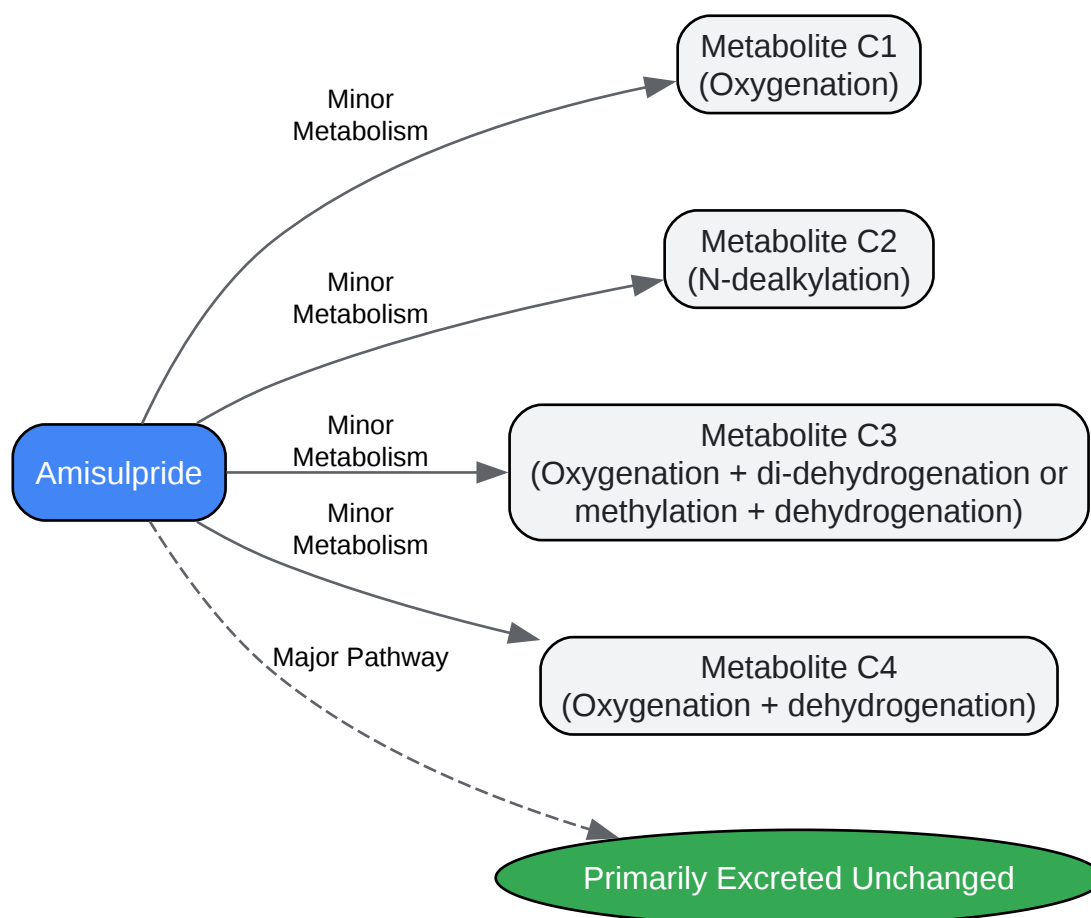
Sample Collection: Plasma, whole blood, urine, and feces were collected at various time points up to 168 hours after dosing[7].

Metabolite Profiling and Identification:

- Concentrations of amisulpride and total radioactivity were measured in all collected biological samples[7].
- Metabolites in plasma, urine, and feces were characterized using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with in-line radiometric detection[1][7].

Metabolic Pathway of Amisulpride

The following diagram illustrates the known, albeit minor, biotransformation pathways of amisulpride.



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Caption: Proposed biotransformations of amisulpride.

In conclusion, the available scientific literature strongly indicates that amisulpride is not significantly metabolized by CYP450 enzymes. The formation of **Amisulpride N-oxide** as a human metabolite has not been established. The drug is primarily excreted unchanged, and the few minor metabolites that have been identified are not formed via major CYP450-dependent pathways. Therefore, a comparative guide on the role of different CYP450 enzymes in **Amisulpride N-oxide** formation cannot be provided.

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References

- 1. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 3. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. caymanchem.com [caymanchem.com]
- 6. dovepress.com [dovepress.com]
- 7. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
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